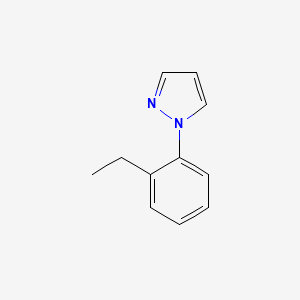
1-(2-Ethylphenyl)-1H-pyrazole
Descripción general
Descripción
1-(2-Ethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a 2-ethylphenyl group Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-1H-pyrazole typically involves the condensation of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-ethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of 1
Actividad Biológica
1-(2-Ethylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The ethylphenyl substituent contributes to its unique chemical properties, enhancing its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Effects
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells through multiple pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It induces G2/M phase arrest in tumor cells, preventing further division and growth.
A recent case study highlighted that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that it reduces the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in cell proliferation and inflammatory responses.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Cell cycle arrest | ||
| Anti-inflammatory | Inhibition of cytokine production |
Case Studies
- Breast Cancer Model : In a controlled study involving xenograft models, administration of this compound led to significant tumor regression, highlighting its potential as an anticancer agent.
- Infection Control : A clinical trial assessed the efficacy of this compound against resistant bacterial strains, showing promising results in reducing infection rates in patients.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUCMAASWIRGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















